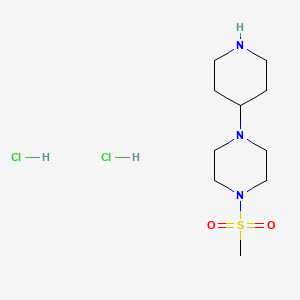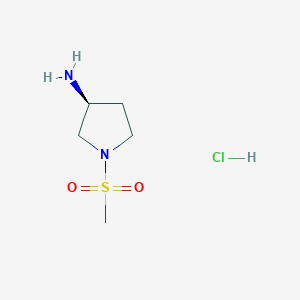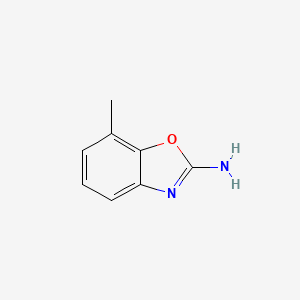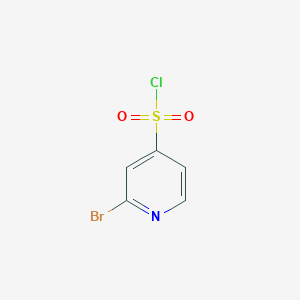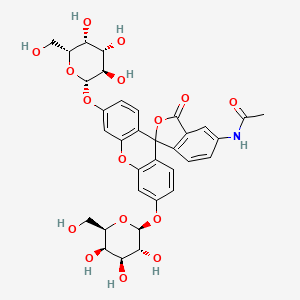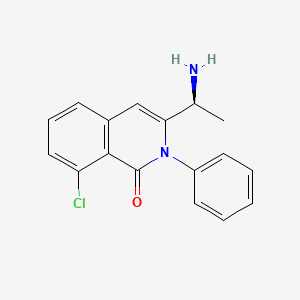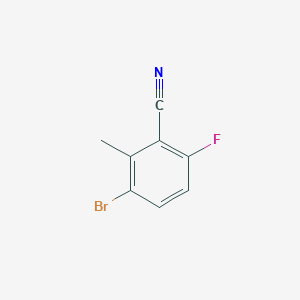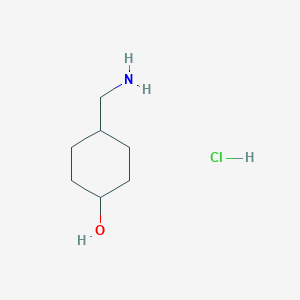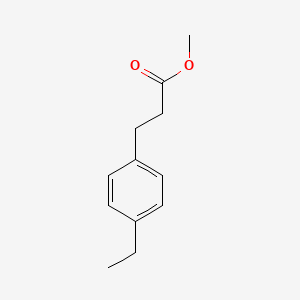
Methyl 3-(4-ethylphenyl)propanoate
Vue d'ensemble
Description
“Methyl 3-(4-ethylphenyl)propanoate” is a chemical compound with the molecular formula C12H16O2 . It is a type of ester, which are common compounds in organic chemistry .
Synthesis Analysis
The synthesis of “this compound” could potentially involve a Claisen Condensation reaction, which is a common method for synthesizing esters . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Molecular Structure Analysis
The molecular structure of “this compound” consists of a methyl group (CH3), an ethylphenyl group (C8H10), and a propanoate group (C3H5O2) . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
“this compound” can undergo various chemical reactions due to the presence of the ester functional group . For example, it could participate in Claisen Condensation reactions, forming a β-keto ester . Other potential reactions could involve the phenyl group, leading to the formation of different substituted phenylpropanoates .Applications De Recherche Scientifique
1. Anti-Inflammatory Activities
Research on new phenolic compounds from Eucommia ulmoides Oliv. includes methyl 3-(3,4-dihydroxyphenyl)propanoate, which has demonstrated modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells. This suggests potential anti-inflammatory applications (Ren et al., 2021).
2. Precursor for Polymethyl Methacrylates
Methyl propanoate, closely related to methyl 3-(4-ethylphenyl)propanoate, is an important precursor for polymethyl methacrylates. Research has explored the use of Baeyer-Villiger monooxygenases (BVMO) to produce methyl propanoate, highlighting its significance in polymer chemistry (van Beek et al., 2014).
3. Reductive Intramolecular Cyclization
Studies have investigated the reductive intramolecular cyclization of compounds like ethyl 2-bromo-3-(propargyloxy)propanoate. Such research is vital for understanding complex chemical reactions and may have implications for the synthesis processes involving this compound (Esteves et al., 2005).
4. Chemical Kinetics Study
The comparative study of the chemical kinetics of methyl and ethyl propanoate provides insights into the high-temperature pyrolysis behaviors of these compounds, which is crucial for understanding the thermal stability and decomposition mechanisms relevant to this compound (Farooq et al., 2014).
5. Biofuel Research
Investigations into the combustion chemistry of esters, specifically methyl and ethyl esters derived from vegetable oils and animal fats, contribute to the development of renewable biofuels. This research is directly applicable to understanding the combustion properties of similar esters like this compound (Metcalfe et al., 2007).
Mécanisme D'action
Safety and Hazards
Analyse Biochimique
Cellular Effects
Methyl 3-(4-ethylphenyl)propanoate has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression profiles. This compound has also been observed to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux . These effects highlight the importance of this compound in cellular biochemistry and its potential as a tool for studying cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound is known to bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound can inhibit the activity of certain esterases by binding to their active sites, thereby preventing the hydrolysis of other ester substrates . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are key to understanding the biochemical effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the formation of 3-(4-ethylphenyl)propanoic acid and methanol . Long-term exposure to this compound has been observed to result in sustained changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important for designing experiments and interpreting results involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal impact on physiological functions. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s impact on metabolic pathways and cellular processes becomes more pronounced at specific dosage levels. Understanding these dosage effects is crucial for evaluating the safety and efficacy of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to ester hydrolysis and fatty acid metabolism. This compound is hydrolyzed by esterases to produce 3-(4-ethylphenyl)propanoic acid and methanol, which can then enter different metabolic pathways . The resulting acid can be further metabolized through β-oxidation, contributing to the production of acetyl-CoA and other intermediates in the citric acid cycle. These metabolic pathways highlight the role of this compound in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its interactions with plasma proteins and other binding partners. Understanding these transport and distribution mechanisms is essential for elucidating the pharmacokinetics of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound has been observed to localize to the cytoplasm and mitochondria, where it can interact with various enzymes and metabolic pathways . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These localization patterns are important for understanding the biochemical effects of this compound at the cellular level.
Propriétés
IUPAC Name |
methyl 3-(4-ethylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQDGOJOAHAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


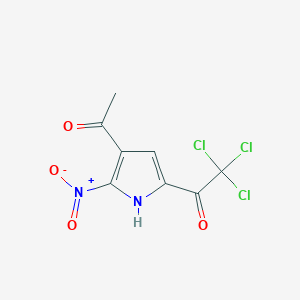
![2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride](/img/structure/B1374250.png)
